molecular formula C20H26N4O2 B2857711 2,5-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034408-46-1

2,5-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No. B2857711
CAS RN: 2034408-46-1
M. Wt: 354.454
InChI Key: YPEHSBQSLYFKQI-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a piperidine ring, and a quinazoline ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The quinazoline ring is a fused ring system with two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or could be opened in the presence of strong acids or bases . The piperidine ring could undergo reactions at the nitrogen, such as alkylation or acylation . The quinazoline ring could undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the presence of the functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .

Scientific Research Applications

Antibacterial Applications

A study demonstrated the synthesis and characterization of novel carboxamide derivatives, highlighting their potential in antibacterial applications. These compounds were tested against different Gram-positive and Gram-negative bacterial strains, showing that quinazoline derivatives containing a thiazole ring exhibited significant antibacterial activity (B. Selvakumar & K. Elango, 2017).

Antipsychotic Agent Development

Research into heterocyclic carboxamides as potential antipsychotic agents has been conducted, focusing on compounds analogous to known antipsychotic drugs. These studies involve evaluating the compounds' binding to various receptors and their efficacy in vivo, providing valuable insights into their potential therapeutic applications (M. H. Norman et al., 1996).

Antimicrobial Activity

Azole derivatives have been synthesized from furan-2-carbohydrazide, which were then characterized and tested for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, contributing to the development of new antimicrobial agents (Serap Başoğlu et al., 2013).

Molecular Structure and Synthesis

Studies on the molecular structure of various heterocyclic derivatives have been conducted, offering insights into the synthesis of complex molecules with potential biological applications. These include the synthesis of benzazepine and benzazonine derivatives, providing a foundation for further research in medicinal chemistry (A. T. Soldatenkov et al., 2013).

Anti-Tuberculosis Agent Development

Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of new analogues with structural modifications, demonstrating the potential for enhanced therapeutic efficacy against tuberculosis while retaining strong activity and improving absorption and serum half-life (Rajendra Tangallapally et al., 2006).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve exploring the synthesis of this compound, studying its properties, and investigating its potential uses .

properties

IUPAC Name

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-13-11-17(14(2)26-13)20(25)23-15-7-9-24(10-8-15)19-16-5-3-4-6-18(16)21-12-22-19/h11-12,15H,3-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEHSBQSLYFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide

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